Z-Gly-Ala-Gln-AMC is a synthetic peptide substrate primarily utilized in biochemical research, particularly for studying protease activity. It consists of three amino acids: glycine, alanine, and glutamine, linked to a 7-amido-4-methylcoumarin (AMC) fluorophore. This compound is significant due to its capacity to release a fluorescent signal upon cleavage by specific enzymes, making it an essential tool for enzyme activity assays and protease characterization.
Z-Gly-Ala-Gln-AMC is classified as a fluorogenic substrate and is often used in studies involving proteases that cleave at specific peptide bonds. Its chemical identifier is C28H31N5O8, and it is cataloged under the PubChem Compound ID 95566000 . The compound's structure allows it to be a substrate for various enzymes, particularly those involved in protein degradation and antigen processing.
The synthesis of Z-Gly-Ala-Gln-AMC typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Automated synthesizers are frequently employed in industrial settings to enhance efficiency and reproducibility during the synthesis process.
The synthesis requires precise control over reaction conditions, including temperature, pH, and the concentration of reagents. Quality control measures are essential to ensure the final product's purity, especially when intended for research applications.
The molecular structure of Z-Gly-Ala-Gln-AMC features a backbone formed by glycine, alanine, and glutamine residues. The AMC moiety provides the fluorescent properties essential for detection in enzyme assays.
The structural integrity of Z-Gly-Ala-Gln-AMC can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which help elucidate its composition and confirm its identity.
Z-Gly-Ala-Gln-AMC primarily undergoes enzymatic cleavage reactions mediated by specific proteases. It serves as a substrate for various enzymes that recognize the peptide bond between the glutamine residue and other amino acids.
Common reagents used in reactions involving Z-Gly-Ala-Gln-AMC include:
The cleavage of Z-Gly-Ala-Gln-AMC results in the release of the AMC fluorophore, which emits fluorescence upon cleavage, allowing quantification of enzyme activity .
Z-Gly-Ala-Gln-AMC acts as a substrate for specific proteases that cleave at the glutamine residue. Upon interaction with these enzymes, the peptide bond is hydrolyzed, leading to the release of the AMC moiety.
The released AMC can be quantitatively measured using fluorescence spectroscopy, providing insights into protease activity levels. This mechanism is crucial for understanding various biological processes involving protein degradation and antigen processing .
Relevant analyses often involve determining the compound's stability under various conditions and its reactivity with different proteases .
Z-Gly-Ala-Gln-AMC has several scientific uses:
Z-Gly-Ala-Gln-AMC functions as a fluorogenic protease substrate through a hydrolytic mechanism culminating in quantifiable fluorescence emission. The compound incorporates 7-amino-4-methylcoumarin (AMC), a fluorophore linked via an amide bond to the C-terminal glutamine residue (Gln-AMC). Proteases recognizing the Gln↓AMC scissile bond catalyze its hydrolysis, releasing free AMC. In its conjugated state, AMC exhibits minimal fluorescence due to intramolecular quenching. Upon enzymatic cleavage, the liberated AMC regains its fluorescent properties, with excitation/emission maxima at 380/460 nm. This fluorescence intensity increase is directly proportional to enzymatic activity, enabling real-time kinetic measurements in biological samples. The benzyloxycarbonyl (Z) group at the N-terminus enhances solubility and mimics natural polypeptide structures, facilitating substrate-enzyme interactions [5] [7].
Z-Gly-Ala-Gln-AMC exhibits high selectivity for legumain (asparaginyl endopeptidase, AEP), a cysteine protease critical in antigen processing and lysosomal proteolysis. Legumain requires substrate specificity at the P1 position, optimally hydrolyzing asparagine (Asn) but accommodating glutamine (Gln) due to structural similarity. The Gln residue at P1 in Z-Gly-Ala-Gln-AMC allows efficient cleavage by legumain, though with reduced kinetics compared to Asn-containing substrates. Additionally, certain papain-like cysteine proteases (e.g., cathepsins) may cleave this substrate if their active sites tolerate Gln at P1. However, serine proteases (e.g., thrombin) or metalloproteases show negligible activity, as confirmed by fluorometric assays using class-specific inhibitors like E-64 for cysteine proteases [9] [10].
Kinetic studies reveal how structural variations in Z-Gly-Ala-Gln-AMC influence catalytic efficiency. For legumain, this substrate demonstrates a Km of 28 ± 3 µM and kcat of 1.8 ± 0.2 s-1, yielding a kcat/Km of 64.3 M-1s-1—indicating moderate affinity and turnover. Comparatively, cathepsin V hydrolyzes it with lower efficiency (kcat/Km = 22.1 M-1s-1), attributed to steric constraints in the S1 pocket. The P3 alanine (Ala) residue moderately enhances binding via hydrophobic interactions, but the absence of optimal residues (e.g., P2 proline) limits catalytic turnover.
Table 1: Kinetic Parameters of Z-Gly-Ala-Gln-AMC Hydrolysis by Proteases
Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
---|---|---|---|
Legumain | 28 ± 3 | 1.8 ± 0.2 | 64.3 |
Cathepsin V | 45 ± 5 | 1.0 ± 0.1 | 22.1 |
Cathepsin L | >100 | <0.5 | <5.0 |
Note: Data derived from fluorometric assays at pH 5.5 (cysteine proteases) or pH 6.0 (legumain) [3] [10].
Z-Gly-Ala-Gln-AMC exhibits distinct kinetics when compared to AMC substrates with varying P1-P3 residues:
Z-Gly-Ala-Gln-AMC’s lower catalytic efficiency (kcat/Km ≈64 M-1s-1) stems from suboptimal P1 Gln for non-legumain proteases and the absence of residues promoting extended substrate interactions (e.g., P2 proline for FAP) [1] [3].
The P2 glycine (Gly) in Z-Gly-Ala-Gln-AMC critically influences protease binding by eliminating steric hindrance. Glycine’s minimal side chain (H-atom) allows deep insertion into the protease S2 subsite, accommodating both large (e.g., cathepsin L) and constrained (e.g., legumain) binding clefts. Mutational studies show that replacing Gly with bulky residues (e.g., valine) reduces kcat/Km by >50% due to unfavorable van der Waals contacts [1] [2]. The P1 glutamine (Gln) governs selectivity through polar interactions: its carboxamide side chain forms hydrogen bonds with conserved residues in legumain (e.g., Asn163) and cathepsins (e.g., Gln19 in cathepsin V). However, Gln is less optimal than Asn for legumain or proline for prolyl oligopeptidases, explaining the substrate’s moderate kinetics [9] [10].
Glutamine at P1 positions Z-Gly-Ala-Gln-AMC as a substrate for enzymes involved in metabolizing Gln-rich proteins (e.g., gliadins in celiac disease). Legumain’s ability to hydrolyze Gln↓AMC bonds mirrors its role in processing antigens with Gln/Asn residues. Structural analyses reveal that Gln’s carboxamide group fits into a hydrophilic pocket in legumain, stabilized by hydrogen-bonding networks. In contrast, papain-like cathepsins favor hydrophobic P1 residues (e.g., phenylalanine), making Gln suboptimal except for cathepsin V, which tolerates polar residues due to a flexible S1 pocket [3] [9]. The P3 alanine contributes modestly via hydrophobic stabilization but does not compensate for the absence of prime-site (P') residues enhancing affinity, as seen in natural substrates [10].
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